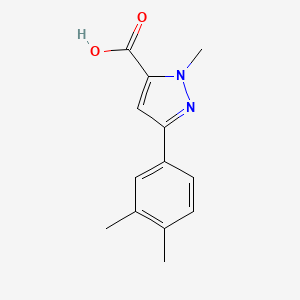
5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are important in the field of medicinal chemistry due to their presence in many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of β-alanines with urea or potassium thiocyanate . Another method involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. The compound can be synthesized with various substituents to enhance its efficacy against a range of microbial pathogens. Studies have shown that certain pyrazole compounds exhibit significant growth inhibitory activity, which could be harnessed in developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of pyrazole compounds is another area of interest. By scavenging free radicals, these compounds can potentially reduce oxidative stress, which is implicated in various diseases. The specific structure of “5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” may be optimized to create potent antioxidants .
Antiviral Applications
With the ongoing challenge of emerging viral diseases, pyrazole derivatives are being explored for their antiviral activities. Molecular docking studies have suggested that certain pyrazole compounds could be effective inhibitors of viruses, including SARS-CoV-2, which opens up avenues for drug development against COVID-19 and other viral infections .
Anti-inflammatory Uses
The anti-inflammatory potential of pyrazole derivatives makes them candidates for treating inflammatory conditions. By modulating the body’s inflammatory response, these compounds could be used to alleviate symptoms in diseases where inflammation plays a key role .
Anticancer Research
Pyrazole compounds have shown promise in anticancer research. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells can be exploited to develop new anticancer drugs. The structural features of “5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” may be fine-tuned to target specific cancer types .
Neuroprotective Effects
Research has indicated that pyrazole derivatives can have neuroprotective effects. By interacting with enzymes like acetylcholinesterase, these compounds may help in managing neurodegenerative diseases or reducing neurotoxicity, which is crucial for brain health .
Pharmacological Synthesis
The compound can serve as a building block in the synthesis of various pharmacologically active agents. Its molecular structure allows for the attachment of different functional groups, which can lead to the creation of a diverse array of drugs with specific therapeutic actions .
Aquaculture Applications
In aquaculture, the health of fish is paramount. Pyrazole derivatives have been studied for their effects on fish health, including their impact on behavioral parameters and stress markers. This research can lead to the development of treatments that improve the well-being of aquaculture species .
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNMHXLWSFKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



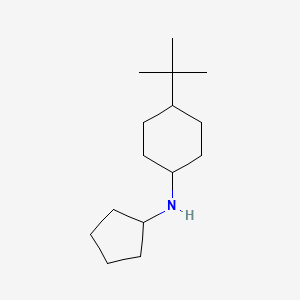
![1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1460807.png)
![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)
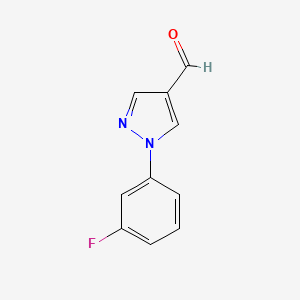
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide](/img/structure/B1460810.png)
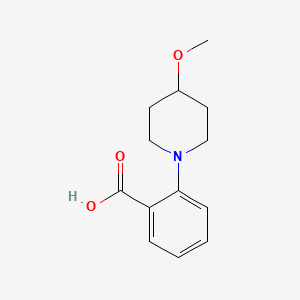
![2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460812.png)
![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)
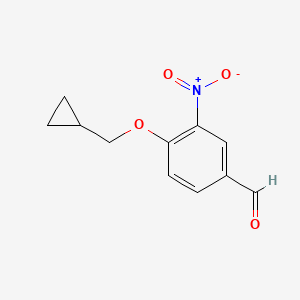


![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)
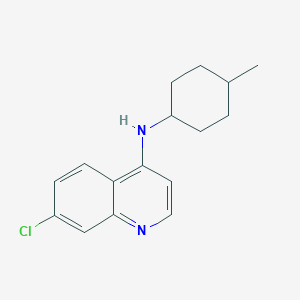
![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)